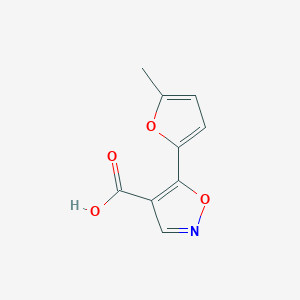

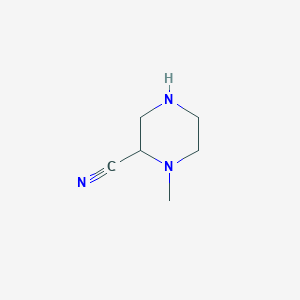

Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of this compound, pyrazole derivatives have been synthesized and studied for their antileishmanial and antimalarial activities . The synthesis involved the use of hydrazine-coupled pyrazoles .Physical and Chemical Properties Analysis

The specific physical and chemical properties of this compound are not available in the searched resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical compound Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate has been utilized in various synthetic pathways, showcasing its versatility in organic chemistry. Research demonstrates its application in the synthesis of condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, as well as 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones, through Pd-catalysed cross-coupling reactions and subsequent cyclization processes (Arbačiauskienė et al., 2011). Additionally, its derivatives have been synthesized for the selective production of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, revealing its potential in generating diverse heterocyclic compounds (Lebedˈ et al., 2012).

Structural and Spectroscopic Analysis

This compound has also been a subject of structural and spectroscopic analysis. Studies involving single crystal X-ray diffraction and density functional theory (DFT) have contributed to a deeper understanding of its molecular geometry, electronic structure, and the nature of its intermolecular interactions. These investigations have facilitated insights into the compound's crystal packing and stabilization mechanisms, further highlighting its significance in materials science and chemistry (Viveka et al., 2016).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have shown promising applications as corrosion inhibitors. Their efficacy in protecting mild steel in acidic environments has been documented, with one study reporting a high efficiency rate of 98.8% at certain concentrations. This highlights the compound's potential in industrial applications, particularly in the enhancement of metal longevity and resistance to corrosive processes (Dohare et al., 2017).

Bioactive Derivatives and Pharmacological Potential

The structural modification of this compound has led to the creation of bioactive derivatives with potential pharmacological applications. While specific studies focusing directly on this compound were not found, related research indicates the broader relevance of pyrazole derivatives in drug discovery and development. These compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscoring the value of this compound as a precursor in medicinal chemistry (Zhao & Wang, 2023).

Wirkmechanismus

Target of Action

Similar compounds have been known to target proteins like the mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

Compounds with similar structures are known to interact with their targets through various mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been found to affect pathways involving organosulfur compounds .

Pharmacokinetics

Similar compounds have been found to inhibit enzymes like glucose-6-phosphatase , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit antileishmanial and antimalarial activities .

Action Environment

It is known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate involves the reaction of ethyl 3-oxo-3-(2-methylphenyl)propanoate with hydrazine hydrate and acetic acid to form ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate.", "Starting Materials": [ "Ethyl 3-oxo-3-(2-methylphenyl)propanoate", "Hydrazine hydrate", "Acetic acid" ], "Reaction": [ "Add ethyl 3-oxo-3-(2-methylphenyl)propanoate to a round-bottom flask", "Add hydrazine hydrate and acetic acid to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water and dry it", "Recrystallize the product from ethanol to obtain Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate" ] } | |

CAS-Nummer |

942040-15-5 |

Molekularformel |

C13H18N2O2 |

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

ethyl 5-(2-methylphenyl)pyrazolidine-3-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-7-5-4-6-9(10)2/h4-7,11-12,14-15H,3,8H2,1-2H3 |

InChI-Schlüssel |

IBNJMXUDRFHMIU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2C |

Kanonische SMILES |

CCOC(=O)C1CC(NN1)C2=CC=CC=C2C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

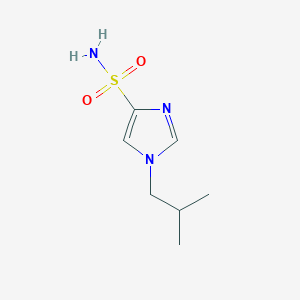

![1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1430287.png)

![6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1430292.png)

![(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1430297.png)

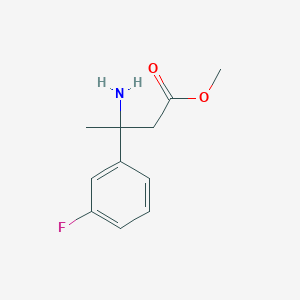

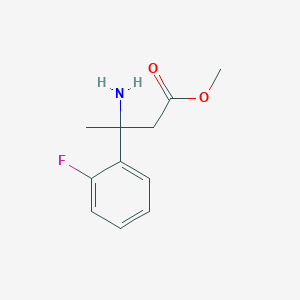

![3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1430299.png)

![[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol](/img/structure/B1430300.png)